

"2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" moisture sensitivity and handling precautions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Cat. No.: B595156

[Get Quote](#)

Technical Support Center: 2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene

Welcome to the technical support guide for **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** (CAS No. 1214329-62-0). This document is intended for researchers, scientists, and drug development professionals, providing in-depth guidance on its handling, potential moisture sensitivity, and troubleshooting common experimental issues. As a specialized aromatic compound, its unique trifunctional substitution pattern necessitates careful consideration of its reactivity and stability.

Frequently Asked Questions (FAQs)

Q1: What is **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** and what are its primary applications?

A1: **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** is a fluorinated nitroaromatic compound.^[1] Its structure, featuring a difluoromethoxy group, a fluorine atom, and a nitro group on a benzene ring, makes it a versatile building block in organic synthesis. These functional groups offer multiple reaction sites for creating more complex molecules. While specific applications for this exact molecule are not broadly published, related fluorinated nitrobenzenes are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, where the fluorine and nitro moieties can enhance biological activity and metabolic stability.^[2]

Q2: What are the main hazards associated with this compound?

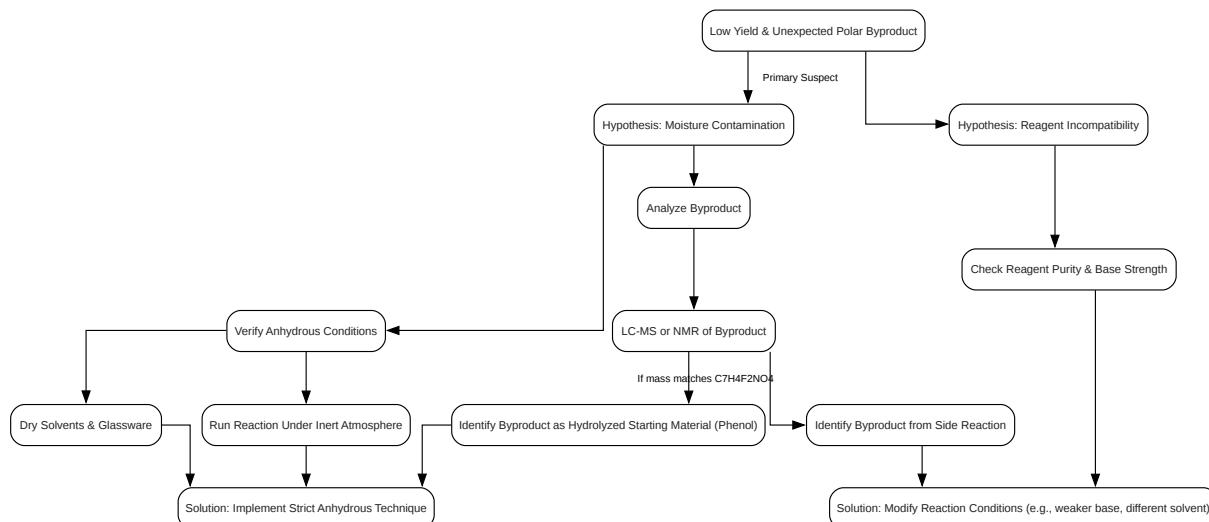
A2: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from structurally similar compounds like 2,4-difluoronitrobenzene and other fluoronitrobenzenes indicate several potential hazards.^{[3][4]} It should be treated as toxic if swallowed, inhaled, or in contact with skin.^{[4][5]} It is also likely to cause skin and serious eye irritation, and may cause respiratory irritation.^{[3][6]} Prolonged or repeated exposure may cause organ damage.^[4] Appropriate personal protective equipment (PPE) is mandatory.

Q3: Is **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** sensitive to moisture?

A3: Yes, there is a strong scientific basis to predict that this compound is sensitive to moisture. The difluoromethoxy (-OCF₂H) group can be susceptible to hydrolysis under certain conditions, particularly in the presence of nucleophiles or under acidic/basic conditions, which could cleave the group to a hydroxyl function. Studies on other molecules containing the difluoromethoxy group have demonstrated this hydrolytic instability.^{[7][8]} Therefore, it is crucial to handle and store the compound under anhydrous conditions to maintain its structural integrity.

Q4: What are the recommended storage conditions?

A4: To mitigate moisture sensitivity and ensure stability, store **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene** in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).^{[3][9]} The storage area should be cool, dry, and well-ventilated.^{[3][10]} Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.^[4]


Properties at a Glance

Property	Value	Source(s)
CAS Number	1214329-62-0	[1]
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[1]
Molecular Weight	207.11 g/mol	[1]
Appearance	Likely a solid or liquid (related compounds are low-melting solids or liquids)	[3] [6]
Boiling Point	Not specified (2,4-Difluoronitrobenzene: 203-204 °C)	[3]
Melting Point	Not specified (2,4-Difluoronitrobenzene: 9-10 °C)	[3]

Troubleshooting Guide

Issue 1: Inconsistent Reaction Yields or Unexpected Byproducts

You are performing a nucleophilic aromatic substitution (SNAr) reaction to displace the fluorine atom, but are observing lower than expected yields of the desired product and the appearance of a new, more polar spot on your TLC plate.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for SNAr reactions.

- Hypothesize the Cause: The primary suspect is the hydrolysis of the difluoromethoxy group due to trace moisture. This would generate the corresponding phenol, 2-hydroxy-4-fluoro-1-nitrobenzene, which is significantly more polar and would likely appear as a new spot on TLC. The electron-withdrawing nitro group can activate the ring, potentially making the difluoromethoxy group more susceptible to nucleophilic attack by water.[7][8]
- Verify Anhydrous Conditions:

- Solvent Check: Ensure all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent, passage through an activated alumina column).
- Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.
- Reagents: Check if your nucleophile or any added base is hygroscopic. Dry them if necessary.
- Implement Strict Inert Atmosphere Technique:
 - Assemble your reaction apparatus and purge it thoroughly with a dry, inert gas like argon or nitrogen.
 - Maintain a positive pressure of the inert gas throughout the entire experiment, from reagent addition to workup. Use septa and syringes for liquid transfers.
- Analyze the Byproduct: If the problem persists, isolate the byproduct and characterize it using mass spectrometry or NMR. If the mass corresponds to the hydrolyzed product, this confirms moisture sensitivity is the root cause.

Issue 2: Compound Degradation During Storage or Handling

You notice a change in the physical appearance (e.g., color change, clumping) of your stored **2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene**.

- Assess Storage Conditions:
 - Container Seal: Immediately check if the container is securely sealed. Parafilm or Teflon tape can be used to reinforce the seal on screw-cap vials.
 - Storage Environment: Confirm the compound is stored in a desiccator or a dry box, away from light and sources of heat.[\[3\]](#)
- Purity Check:
 - Take a small sample and analyze its purity via NMR, GC-MS, or HPLC.

- Compare the results to the certificate of analysis or to data from a freshly opened container. Look for peaks corresponding to the potential hydrolyzed phenol byproduct.
- Purification and Re-storage:
 - If degradation is confirmed, the material may need to be re-purified (e.g., by column chromatography or distillation) if possible.
 - After purification, handle the compound exclusively in a glovebox or under a robust inert atmosphere and store it in a new, dry container with a tight-fitting cap.

Mandatory Handling Precautions

Due to the hazardous nature of fluorinated nitroaromatic compounds, the following PPE and handling protocols are essential:

- Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[4][9]
- Personal Protective Equipment (PPE):
 - Eye Protection: Wear chemical safety goggles and a face shield.[3]
 - Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal technique.[3]
 - Body Protection: Wear a lab coat and, if there is a splash risk, a chemical-resistant apron.
- Hygiene: Avoid all personal contact.[9] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Difluoromethoxy)-4-fluoro-1-nitro-benzene | 1214329-62-0 | PYB32962 [biosynth.com]
- 2. nbino.com [nbino.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2-(Difluoromethoxy)-4-fluoro-1-nitrobenzene" moisture sensitivity and handling precautions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b595156#2-difluoromethoxy-4-fluoro-1-nitrobenzene-moisture-sensitivity-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com